Cas no 946159-39-3 (3,3-bis(4-methoxyphenyl)piperidine)

3,3-Bis(4-methoxyphenyl)piperidine is a piperidine derivative featuring two 4-methoxyphenyl substituents at the 3-position. This compound is of interest in pharmaceutical and organic synthesis due to its rigid, symmetrical structure, which can serve as a key intermediate in the development of bioactive molecules. The presence of methoxy groups enhances its electron-donating properties, making it useful in reactions requiring stabilized intermediates or ligands. Its well-defined stereochemistry and stability under various conditions further contribute to its utility in medicinal chemistry research. The compound is typically employed in the synthesis of complex heterocycles and as a building block for potential therapeutic agents targeting central nervous system disorders.
3,3-bis(4-methoxyphenyl)piperidine structure
946159-39-3 structure
Product Name:3,3-bis(4-methoxyphenyl)piperidine
CAS No:946159-39-3
MF:C19H23NO2
MW:297.39142537117
MDL:MFCD19441497
CID:1984482
PubChem ID:68979204
Update Time:2025-10-25

3,3-bis(4-methoxyphenyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 3,3-bis(4-methoxyphenyl)piperidine
    • 946159-39-3
    • FD7258
    • SB43624
    • SCHEMBL4263123
    • 3,3-bis-(4-methoxy-phenyl)-piperidine
    • 3,3-bis-(4-methoxy-phenyl)piperidine
    • RTULZFWQPHYFJQ-UHFFFAOYSA-N
    • MDL: MFCD19441497
    • Inchi: 1S/C19H23NO2/c1-21-17-8-4-15(5-9-17)19(12-3-13-20-14-19)16-6-10-18(22-2)11-7-16/h4-11,20H,3,12-14H2,1-2H3
    • InChI Key: RTULZFWQPHYFJQ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1(C2C=CC(=CC=2)OC)CNCCC1

Computed Properties

  • Exact Mass: 297.172878976Da
  • Monoisotopic Mass: 297.172878976Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 30.5Ų

3,3-bis(4-methoxyphenyl)piperidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM530569-1g
3,3-Bis(4-methoxyphenyl)piperidine
946159-39-3 95%
1g
$382 2022-08-31
Crysdot LLC
CD11006385-1g
3,3-Bis(4-methoxyphenyl)piperidine
946159-39-3 97%
1g
$366 2024-07-19
eNovation Chemicals LLC
K09831-1g
3,3-bis(4-methoxyphenyl)piperidine
946159-39-3 98%
1g
$680 2025-02-18
eNovation Chemicals LLC
K09831-5g
3,3-bis(4-methoxyphenyl)piperidine
946159-39-3 98%
5g
$1950 2025-02-18
eNovation Chemicals LLC
K09831-1g
3,3-bis(4-methoxyphenyl)piperidine
946159-39-3 98%
1g
$680 2024-06-09
eNovation Chemicals LLC
K09831-5g
3,3-bis(4-methoxyphenyl)piperidine
946159-39-3 98%
5g
$1950 2024-06-09
eNovation Chemicals LLC
K09831-1g
3,3-bis(4-methoxyphenyl)piperidine
946159-39-3 98%
1g
$680 2025-03-03
eNovation Chemicals LLC
K09831-5g
3,3-bis(4-methoxyphenyl)piperidine
946159-39-3 98%
5g
$1950 2025-03-03
eNovation Chemicals LLC
K09831-1g
3,3-bis(4-methoxyphenyl)piperidine
946159-39-3 98%
1g
$680 2025-03-03
eNovation Chemicals LLC
K09831-5g
3,3-bis(4-methoxyphenyl)piperidine
946159-39-3 98%
5g
$1950 2025-03-03

Additional information on 3,3-bis(4-methoxyphenyl)piperidine

Recent Advances in the Study of 3,3-bis(4-methoxyphenyl)piperidine (CAS: 946159-39-3) in Chemical Biology and Pharmaceutical Research

3,3-bis(4-methoxyphenyl)piperidine (CAS: 946159-39-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This piperidine derivative, characterized by its bis(4-methoxyphenyl) substitution, has shown promising potential in various therapeutic applications, including central nervous system (CNS) disorders and cancer treatment. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing new insights into its therapeutic utility.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3,3-bis(4-methoxyphenyl)piperidine, highlighting improved yields and purity through novel catalytic methods. The research demonstrated that the compound can be efficiently synthesized using palladium-catalyzed cross-coupling reactions, which enhance its scalability for industrial production. These advancements are critical for further preclinical and clinical development.

In the context of CNS disorders, 3,3-bis(4-methoxyphenyl)piperidine has been investigated for its potential as a serotonin receptor modulator. A recent preclinical study in Neuropharmacology (2024) reported that the compound exhibits high affinity for 5-HT1A and 5-HT2A receptors, suggesting its utility in treating depression and anxiety disorders. The study also noted its favorable blood-brain barrier penetration, a key attribute for CNS-active drugs.

Another area of interest is the compound's role in cancer therapy. Research published in Bioorganic & Medicinal Chemistry Letters (2023) revealed that 3,3-bis(4-methoxyphenyl)piperidine derivatives exhibit potent inhibitory effects on certain kinase enzymes involved in tumor proliferation. Specifically, the compound showed promising activity against PI3K and mTOR pathways, which are often dysregulated in cancers. These findings open new avenues for targeted cancer therapies.

Despite these promising results, challenges remain in optimizing the pharmacokinetic and safety profiles of 3,3-bis(4-methoxyphenyl)piperidine. Recent toxicology studies, as reported in Regulatory Toxicology and Pharmacology (2024), have identified potential hepatotoxicity at high doses, underscoring the need for further structural modifications or formulation strategies to mitigate adverse effects.

In conclusion, 3,3-bis(4-methoxyphenyl)piperidine (CAS: 946159-39-3) represents a versatile scaffold with significant therapeutic potential. Ongoing research aims to refine its pharmacological properties and expand its applications in both CNS disorders and oncology. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications.

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.